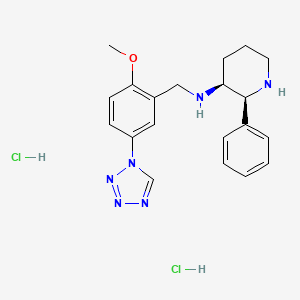

GR203040

Overview

Description

Scientific Research Applications

GR 203040 has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of NK1 receptor antagonists.

Biology: The compound is employed in the investigation of substance P and its role in various biological processes.

Medicine: GR 203040 has shown potential as an antiemetic agent, particularly in the treatment of chemotherapy-induced nausea and vomiting.

Industry: The compound is used in the development of new pharmaceuticals targeting NK1 receptors.

Mechanism of Action

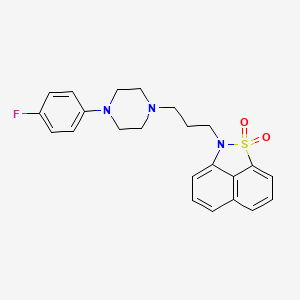

Target of Action

GR 203040, also known as (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, is a potent and selective antagonist of the Neurokinin 1 (NK1) receptor . The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily binds to the neuropeptide Substance P, which is involved in various physiological processes including pain perception, stress response, and emesis .

Mode of Action

As an antagonist, GR 203040 binds to the NK1 receptor and blocks its activation by Substance P . This prevents the downstream signaling cascades triggered by the NK1 receptor, thereby inhibiting the physiological responses associated with Substance P .

Biochemical Pathways

The primary pathway affected by GR 203040 is the Substance P/NK1 receptor signaling pathway . By blocking the NK1 receptor, GR 203040 inhibits the intracellular signaling cascades normally triggered by Substance P. These cascades involve various second messengers and kinases, leading to changes in cellular functions such as gene expression, cell proliferation, and neurotransmitter release .

Pharmacokinetics

It is known that gr 203040 isorally active , suggesting that it is well-absorbed in the gastrointestinal tract. The compound’s ability to inhibit Substance P binding to NK1 receptors in gerbil cerebral cortical membranes after subcutaneous administration suggests that it can cross the blood-brain barrier .

Result of Action

The primary result of GR 203040’s action is the inhibition of physiological responses mediated by the NK1 receptor . This includes the attenuation of pain perception, stress responses, and emesis . In animal models, GR 203040 has been shown to reduce the frequency of acetic acid-induced abdominal constrictions, a measure of visceral pain .

Action Environment

The efficacy and stability of GR 203040 can be influenced by various environmental factors. For instance, the compound’s affinity for the NK1 receptor can vary between species, with lower affinity observed at rat NK1 receptors compared to human, ferret, and gerbil receptors . Additionally, the compound’s pharmacokinetics and bioavailability may be affected by factors such as pH, temperature, and the presence of other substances in the body .

Biochemical Analysis

Biochemical Properties

GR 203040 is known for its high affinity and selectivity towards NK1 receptors. It potently inhibits substance P binding to these receptors with a pKi value ranging from 10.1 to 10.5 . The compound interacts primarily with the NK1 receptor, a G-protein-coupled receptor, and displays minimal affinity for other receptor types. This selective inhibition is crucial for its antiemetic and analgesic properties, as substance P is involved in pain transmission and emesis .

Cellular Effects

GR 203040 exerts significant effects on various cell types by modulating NK1 receptor activity. In cellular models, GR 203040 has been shown to inhibit substance P-induced responses, such as calcium mobilization and neurotransmitter release . This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in astrocytoma cells, GR 203040 reduces the expression of pro-inflammatory cytokines, highlighting its potential anti-inflammatory effects .

Molecular Mechanism

At the molecular level, GR 203040 acts by binding to the NK1 receptor, preventing substance P from interacting with the receptor. This competitive inhibition blocks the downstream signaling pathways activated by substance P, including the activation of phospholipase C, inositol trisphosphate production, and calcium release . Additionally, GR 203040’s binding to the NK1 receptor stabilizes the receptor in an inactive conformation, further inhibiting its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GR 203040 have been observed to change over time. The compound demonstrates stability under standard storage conditions, with minimal degradation observed over extended periods . Long-term studies in vitro have shown that GR 203040 maintains its inhibitory effects on NK1 receptor activity, with no significant loss of potency . In vivo studies have also indicated sustained antiemetic and analgesic effects over time .

Dosage Effects in Animal Models

The effects of GR 203040 vary with different dosages in animal models. At lower doses, GR 203040 effectively inhibits substance P-induced responses without causing significant adverse effects . At higher doses, some toxic effects have been observed, including mild gastrointestinal disturbances and transient changes in behavior . These findings highlight the importance of dose optimization in therapeutic applications.

Metabolic Pathways

GR 203040 is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The primary enzymes involved in its metabolism include cytochrome P450 isoforms, which facilitate the oxidation and subsequent conjugation of the compound . These metabolic pathways ensure the efficient clearance of GR 203040 from the body, minimizing the risk of accumulation and toxicity.

Transport and Distribution

Within cells and tissues, GR 203040 is transported and distributed via passive diffusion and active transport mechanisms . The compound interacts with various transporters and binding proteins, which facilitate its uptake and distribution to target tissues . GR 203040’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular weight .

Subcellular Localization

GR 203040’s subcellular localization is primarily within the cytoplasm, where it interacts with the NK1 receptor on the cell membrane . The compound’s activity is influenced by its localization, as it must reach the receptor to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing GR 203040 to specific cellular compartments .

Preparation Methods

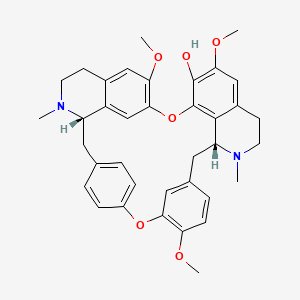

Synthetic Routes and Reaction Conditions

The synthesis of GR 203040 involves several key steps:

Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which is achieved through a series of cyclization reactions.

Introduction of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

Attachment of the Tetrazole Group: The tetrazole group is attached via a nucleophilic substitution reaction.

Final Assembly: The final step involves the coupling of the methoxybenzyl group to the piperidine ring, followed by purification to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of GR 203040 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

GR 203040 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the tetrazole and phenyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like sodium azide and alkyl halides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of GR 203040, which can be used for further pharmacological studies .

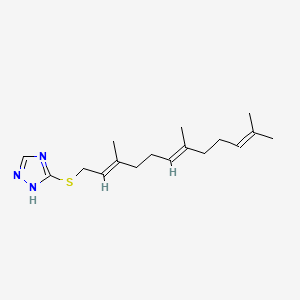

Comparison with Similar Compounds

Similar Compounds

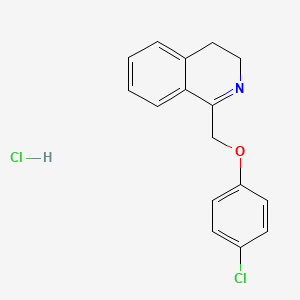

GR 205171: Another NK1 receptor antagonist with similar properties but different pharmacokinetics.

CP-96,345: A structurally different NK1 receptor antagonist with comparable efficacy.

SR-140333: A non-peptide NK1 receptor antagonist with distinct binding characteristics.

Uniqueness

GR 203040 is unique due to its high selectivity and potency for NK1 receptors. It has a higher affinity for human NK1 receptors compared to other species, making it particularly valuable in human pharmacological studies .

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for (2-Methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine involves the reaction of 2-methoxy-5-tetrazol-1-ylbenzyl chloride with 2-phenylpiperidin-3-amine in the presence of a base to form the desired product.", "Starting Materials": [ "2-methoxy-5-tetrazol-1-ylbenzyl chloride", "2-phenylpiperidin-3-amine", "Base (e.g. triethylamine or sodium hydroxide)", "Solvent (e.g. dichloromethane or ethanol)" ], "Reaction": [ "Dissolve 2-methoxy-5-tetrazol-1-ylbenzyl chloride in a suitable solvent.", "Add a base to the solution and stir for several minutes to form the reactive intermediate.", "Add 2-phenylpiperidin-3-amine to the solution and stir for several hours to allow for the reaction to occur.", "Quench the reaction by adding an acid to the solution.", "Extract the product using a suitable solvent.", "Purify the product using standard techniques such as column chromatography or recrystallization." ] } | |

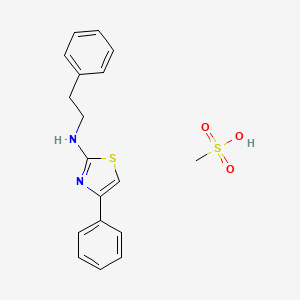

CAS No. |

168398-02-5 |

Molecular Formula |

C20H25ClN6O |

Molecular Weight |

400.9 g/mol |

IUPAC Name |

(2S,3S)-N-[[2-methoxy-5-(tetrazol-1-yl)phenyl]methyl]-2-phenylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C20H24N6O.ClH/c1-27-19-10-9-17(26-14-23-24-25-26)12-16(19)13-22-18-8-5-11-21-20(18)15-6-3-2-4-7-15;/h2-4,6-7,9-10,12,14,18,20-22H,5,8,11,13H2,1H3;1H/t18-,20-;/m0./s1 |

InChI Key |

OIVGDFJIFCEEEH-MKSBGGEFSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)CN[C@H]3CCCN[C@H]3C4=CC=CC=C4.Cl |

SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl.Cl |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C=NN=N2)CNC3CCCNC3C4=CC=CC=C4.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine GR 203040 GR-203040 GR203040 N-(2-methoxy-5-tetrazol-1-ylbenzyl)-2-phenylpiperidin-3-ylamine |

Origin of Product |

United States |

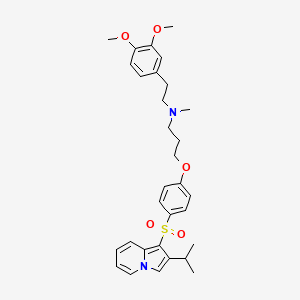

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(2R,3S,10S,13R,14R,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B1672062.png)